molecular formula C22H23N3O3S B2835525 N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1323333-73-8

N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2835525
CAS No.: 1323333-73-8
M. Wt: 409.5
InChI Key: LVTLZGQVSPAUIV-UHFFFAOYSA-N
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Description

N-(2-(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The benzothiazole nucleus is a versatile moiety contributing to the development of various therapeutic agents, and its derivatives are frequently investigated for their potential to interact with multiple enzymatic targets and receptors . This compound is of significant interest in early-stage drug discovery for its potential application in oncology and inflammation research. Its molecular architecture, which integrates the benzothiazole ring with a benzamide group via a piperidine linker, suggests potential for modulating protein-protein interactions or enzyme activity. Researchers are exploring its utility as a key intermediate or a novel chemical entity in high-throughput screening campaigns to identify new leads for conditions such as lung cancer, given the documented anticancer properties of related benzimidazole and benzothiazole derivatives . Furthermore, analogous compounds have shown binding affinity to serum albumin (BSA) and DNA, indicating their potential in mechanistic studies involving biomolecular interactions . This product is intended for research purposes to further elucidate these mechanisms and explore its full pharmacological potential in vitro.

Properties

IUPAC Name

N-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-6-5-9-18-20(15)24-22(29-18)28-17-10-12-25(13-11-17)19(26)14-23-21(27)16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTLZGQVSPAUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also be automated to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary or secondary amines.

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the compound's potential as a neuroprotective agent. Compounds containing benzothiazole moieties have been associated with the modulation of neurotransmitter systems and neuroprotection against excitotoxicity. The compound's structure allows it to interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function. Research has shown that derivatives of benzothiazole can act as antagonists to NMDA receptors, thereby offering protection against neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Cancer Therapy

The compound has shown promise in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies indicate that benzothiazole derivatives can target multiple pathways involved in cancer progression, including the inhibition of histone deacetylases (HDACs) and peroxisome proliferator-activated receptors (PPARs). These mechanisms contribute to their antiproliferative effects across various cancer cell lines, including hematological malignancies and solid tumors .

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has demonstrated activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comprehensive Data Tables

Application Area Mechanism of Action Target Diseases References
NeuropharmacologyNMDA receptor antagonismAlzheimer's Disease, Huntington's Disease ,
Cancer TherapyHDAC inhibition, PPAR modulationVarious cancers (solid tumors, hematological malignancies) ,
Antimicrobial ActivityDisruption of cell wall synthesisBacterial infections (multi-drug resistant strains) ,

Neuroprotective Effects

A study conducted on the neuroprotective effects of benzothiazole derivatives indicated that compounds similar to this compound effectively reduced neuronal damage in models of oxidative stress . The findings suggest that these compounds could be developed into therapeutic agents for neurodegenerative diseases.

Anticancer Potential

In a recent investigation, a series of benzothiazole-based compounds were synthesized and evaluated for their anticancer properties. One notable finding was that specific derivatives induced apoptosis in T-cell leukemia cells through the activation of caspase pathways, highlighting their potential as effective anticancer agents .

Antimicrobial Efficacy

Research focusing on the antimicrobial efficacy of benzothiazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its interference with essential metabolic processes within the bacteria .

Mechanism of Action

The mechanism of action of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and structurally related analogs from the evidence:

Key Comparative Insights:

Structural Variations: Heterocyclic Substituents: The target compound’s 4-methylbenzo[d]thiazol-2-yloxy group distinguishes it from triazole-linked ( ) or imidazole-containing analogs ( ). Linker Chemistry: Unlike the oxoethyl linker in the target compound, analogs employ triazoles ( ), ethoxy chains ( ), or peptide bonds ( ), which alter conformational flexibility and metabolic stability.

Synthetic Efficiency :

  • Yields for triazole-linked compounds range from 34% ( ) to 72% ( ), suggesting that click chemistry (Cu-catalyzed azide-alkyne cycloaddition) may be less efficient than nucleophilic substitution for the target compound’s synthesis.

Physical Properties :

  • Melting points for benzo[d]thiazol derivatives vary widely (195–240°C), likely due to differences in molecular symmetry and intermolecular interactions. The target compound’s melting point is unreported but expected to align with rigid aromatic systems.

Biological Activity :

  • Compounds with benzo[d]thiazol groups (e.g., ) are reported as kinase inhibitors for Alzheimer’s disease, suggesting the target may share similar mechanisms.
  • Piperidin-1-yl ethoxy derivatives ( ) target IL-6 signaling, indicating that substituent choice critically influences biological pathway selectivity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 4-methyl group on benzo[d]thiazol may enhance target affinity compared to unsubstituted analogs (e.g., ), while the piperidine ring’s oxygen linkage could modulate solubility.
  • Therapeutic Potential: Based on structural parallels, the target compound may exhibit multitarget activity against kinases or neuroinflammatory pathways, warranting further in vitro validation.

Q & A

Basic Research Question

  • HPLC : Quantifies impurities using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
  • IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced Research Question

  • Substituent variation : Modify the benzamide (e.g., electron-withdrawing groups) or thiazole moiety to assess bioactivity shifts .
  • Bioisosteric replacement : Replace the piperidine ring with morpholine or azetidine to evaluate pharmacokinetic effects .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

What methodologies elucidate interactions with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., COX-2 or HDACs) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets .
  • Fluorescence quenching : Monitor conformational changes in proteins upon compound binding .

How can contradictory bioactivity data in literature be reconciled?

Advanced Research Question

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies .
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Proteomic profiling : Identify off-target effects using mass spectrometry-based interactome analysis .

What strategies improve compound stability under physiological conditions?

Advanced Research Question

  • pH stability studies : Use buffered solutions (pH 1–9) and HPLC to track degradation products .
  • Prodrug design : Mask labile groups (e.g., esterify carboxylic acids) to enhance metabolic resistance .
  • Lyophilization : Stabilize the compound in solid form for long-term storage .

How can multi-step purification challenges be addressed?

Advanced Research Question

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for intermediates .
  • Prep-HPLC : Isolate final products with chiral columns for enantiopure yields .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .

What experimental approaches determine the mechanism of action?

Advanced Research Question

  • Gene knockout models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue .
  • Western blotting : Quantify downstream protein expression (e.g., phosphorylated kinases) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of target binding .

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